molecular formula C14H11N3O6 B14539103 Benzamide, N-hydroxy-N-(2-methylphenyl)-3,5-dinitro- CAS No. 62078-53-9

Benzamide, N-hydroxy-N-(2-methylphenyl)-3,5-dinitro-

Cat. No.: B14539103
CAS No.: 62078-53-9
M. Wt: 317.25 g/mol
InChI Key: RCCUQDSTLFFOOV-UHFFFAOYSA-N
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Description

Benzamide, N-hydroxy-N-(2-methylphenyl)-3,5-dinitro- is a complex organic compound characterized by the presence of benzamide, hydroxy, methylphenyl, and dinitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-hydroxy-N-(2-methylphenyl)-3,5-dinitro- typically involves multiple steps, including nitration, amidation, and hydroxylation reactions. The nitration process introduces nitro groups into the benzene ring, while amidation forms the benzamide structure. Hydroxylation adds the hydroxy group to the nitrogen atom.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amidation processes, utilizing specialized equipment to ensure safety and efficiency. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-hydroxy-N-(2-methylphenyl)-3,5-dinitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of strong acids or bases.

Major Products Formed

    Oxidation: Products may include nitrobenzene derivatives.

    Reduction: Aminobenzamide derivatives are common products.

    Substitution: Various substituted benzamides can be formed.

Scientific Research Applications

Benzamide, N-hydroxy-N-(2-methylphenyl)-3,5-dinitro- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzamide, N-hydroxy-N-(2-methylphenyl)-3,5-dinitro- involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, N-methyl-
  • Benzamide, N-phenyl-
  • Acetamide, N-(2-methylphenyl)-

Uniqueness

Benzamide, N-hydroxy-N-(2-methylphenyl)-3,5-dinitro- is unique due to the presence of both hydroxy and dinitro groups, which confer distinct chemical properties and reactivity compared to similar compounds. Its specific structure allows for unique interactions and applications in various fields.

Properties

CAS No.

62078-53-9

Molecular Formula

C14H11N3O6

Molecular Weight

317.25 g/mol

IUPAC Name

N-hydroxy-N-(2-methylphenyl)-3,5-dinitrobenzamide

InChI

InChI=1S/C14H11N3O6/c1-9-4-2-3-5-13(9)15(19)14(18)10-6-11(16(20)21)8-12(7-10)17(22)23/h2-8,19H,1H3

InChI Key

RCCUQDSTLFFOOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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